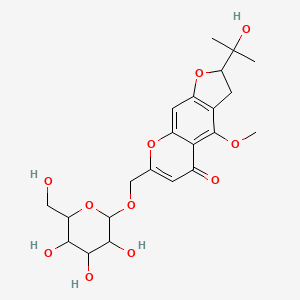

Cimifugin beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

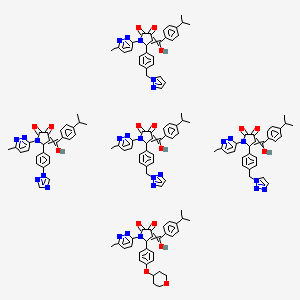

Cimifugin beta-D-glucopyranoside, also known as prim-O-glucosylcimifugin, is a naturally occurring compound found in the roots of Saposhnikovia divaricata, a traditional Chinese medicinal herb. This compound is a derivative of cimifugin and belongs to the class of chromones. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, immunosuppressive, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cimifugin beta-D-glucopyranoside can be synthesized through various chemical reactions involving the glucosylation of cimifugin. One common method involves the use of glucosyl donors such as glucose or glucosyl bromide in the presence of catalysts like silver carbonate or silver oxide. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from the roots of Saposhnikovia divaricata. The roots are first dried and ground into a fine powder, followed by extraction using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Cimifugin beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

Substitution: The glucopyranoside moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Chemistry: It is used as a reference compound in chromatographic studies and as a standard for quality control in herbal medicine.

Biology: The compound exhibits significant anti-inflammatory and immunosuppressive properties, making it a valuable tool in studying inflammatory pathways and immune responses.

Medicine: Cimifugin beta-D-glucopyranoside has shown potential in treating conditions such as atopic dermatitis, rheumatoid arthritis, and certain types of cancer. .

Mechanism of Action

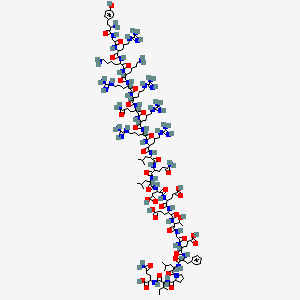

Cimifugin beta-D-glucopyranoside exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Immunosuppressive Action: This compound modulates the activity of immune cells, including T cells and macrophages, by inhibiting the production of nitric oxide and other inflammatory mediators.

Anticancer Action: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.

Comparison with Similar Compounds

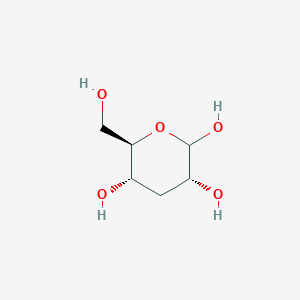

Cimifugin beta-D-glucopyranoside is unique compared to other similar compounds due to its specific glucopyranoside moiety and its potent biological activities. Similar compounds include:

Cimifugin: The aglycone form of this compound, which lacks the glucopyranoside moiety but retains similar biological activities.

4’-O-β-D-glucosyl-5-O-methylvisamminol: Another chromone derivative found in Saposhnikovia divaricata with similar anti-inflammatory and immunosuppressive properties.

Feruloylcimifugin: A derivative of cimifugin with an additional feruloyl group, exhibiting enhanced anti-inflammatory and antioxidant activities.

This compound stands out due to its specific molecular structure and its broad range of biological activities, making it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name |

2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUVHOSBSDYXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)

![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)

![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13390548.png)

![2-Amino-4-oxo-4-[(triphenylmethyl)amino]butanoic acid](/img/structure/B13390568.png)

![2-[(2-Amino-4-methylpentanoyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B13390569.png)